1-acetyl-N-benzylpiperidine-4-carboxamide
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Overview
Description
1-acetyl-N-benzylpiperidine-4-carboxamide is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-benzylpiperidine-4-carboxamide involves several steps. One common method starts with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine . The final step involves the acetylation of 4-benzylpiperidine with acetic anhydride to produce this compound .
Chemical Reactions Analysis
1-acetyl-N-benzylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.
Scientific Research Applications
1-acetyl-N-benzylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-benzylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to DNA damage and cell death, making it a potential antimicrobial agent . The compound may also interact with other molecular pathways, contributing to its biological activities .
Comparison with Similar Compounds
1-acetyl-N-benzylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
4-benzylpiperidine: A precursor in the synthesis of this compound, known for its monoamine releasing properties.
Piperidine-4-carboxamide: Another derivative with potential antimicrobial activities.
N-benzylpiperidine: A compound with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific acetylation, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-benzylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)17-9-7-14(8-10-17)15(19)16-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKHCTNPTZDVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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